(4,4-Difluorocyclohex-1-en-1-yl)boronic acid
Overview
Description
(4,4-Difluorocyclohex-1-en-1-yl)boronic acid is a boronic acid derivative that has garnered attention in the scientific community due to its unique chemical properties and potential applications. This compound is characterized by the presence of two fluorine atoms on the cyclohexene ring and a boronic acid functional group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Difluorocyclohex-1-en-1-yl)boronic acid typically involves the borylation of 4,4-difluorocyclohexene. One common method is the Miyaura borylation, which employs bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is carried out under inert conditions, often in the presence of a base such as potassium acetate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (4,4-Difluorocyclohex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The fluorine atoms on the cyclohexene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Substituted cyclohexene derivatives.
Scientific Research Applications
(4,4-Difluorocyclohex-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (4,4-Difluorocyclohex-1-en-1-yl)boronic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
(4,4-Difluorocyclohex-1-en-1-yl)boronic acid Pinacol Ester: A closely related compound with similar reactivity but different solubility and stability properties.
4,4-Difluorocyclohexyl Boronic Ester: Another similar compound used in organic synthesis with slightly different reactivity and applications.
Uniqueness: this compound stands out due to its unique combination of fluorine atoms and boronic acid group, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in various chemical reactions and a valuable tool in scientific research and industrial applications .
Properties
IUPAC Name |
(4,4-difluorocyclohexen-1-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF2O2/c8-6(9)3-1-5(2-4-6)7(10)11/h1,10-11H,2-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVNILVKTTUUJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC(CC1)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245753 | |
Record name | B-(4,4-Difluoro-1-cyclohexen-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401165-15-8 | |
Record name | B-(4,4-Difluoro-1-cyclohexen-1-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1401165-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(4,4-Difluoro-1-cyclohexen-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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